molecular formula C22H27FN2O4S B2457163 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1235070-15-1

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2457163
CAS No.: 1235070-15-1
M. Wt: 434.53
InChI Key: JNFRQSOQTICDFZ-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution reactions, which could be relevant for the synthesis or functionalization of compounds similar to "N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" (Pietra & Vitali, 1972).

Environmental Presence and Toxicity of Parabens

Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, highlighting the environmental persistence and potential endocrine-disrupting effects of related compounds (Haman et al., 2015).

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide

Kaneda (2020) presents a review on the synthesis of cyclic compounds containing aminobenzenesulfonamide, which shares functional group similarities with the compound of interest, providing insights into synthetic routes that might be applicable (Kaneda, 2020).

Pharmacological Properties of Parabens

Soni et al. (2002) evaluate the health aspects of methyl paraben, a compound related to parabens, discussing its absorption, metabolism, and lack of evidence for accumulation, offering a perspective on the pharmacological and toxicological profile of structurally related compounds (Soni et al., 2002).

Brominated Flame Retardants

Zuiderveen, Slootweg, and de Boer (2020) review the occurrence of novel brominated flame retardants in various environments, which could be relevant when considering the environmental impact and fate of halogenated organic compounds (Zuiderveen et al., 2020).

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-29-19-8-6-17(7-9-19)12-15-30(27,28)24-16-18-10-13-25(14-11-18)22(26)20-4-2-3-5-21(20)23/h2-9,18,24H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFRQSOQTICDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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